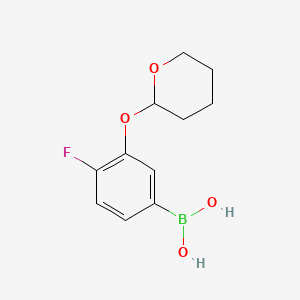

(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid

Description

(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a tetrahydro-2H-pyran-2-yloxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name |

[4-fluoro-3-(oxan-2-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO4/c13-9-5-4-8(12(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11,14-15H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNRFWUGZNHVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681571 | |

| Record name | {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-17-1 | |

| Record name | B-[4-Fluoro-3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation-Borylation of 4-Fluoro-3-hydroxyphenyl Derivatives

A two-step protocol involves:

-

Protection of 3-hydroxy group :

-

Directed ortho-lithiation and borylation :

Table 1: Direct Boronation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| THP Protection | DHP, PPTS, DCM, 25°C | 85–92 | ≥95 |

| Lithiation-Borylation | n-BuLi, B(OMe)₃, –78°C | 60–68 | 90–93 |

Limitations :

-

Sensitivity of boronic acid to protodeboronation under acidic conditions.

Transition Metal-Catalyzed Borylation of Halogenated Precursors

Miyaura Borylation of 3-(THP-O)-4-fluorobromobenzene

This method leverages palladium-catalyzed coupling for scalable synthesis:

-

Synthesis of 3-(THP-O)-4-fluorobromobenzene :

-

Miyaura borylation :

-

Reaction with bis(pinacolato)diboron (B₂Pin₂) catalyzed by PdCl₂(dppf) (5 mol%) in the presence of potassium acetate (KOAc) in dioxane (90°C, 12 hours), forming the pinacol ester.

-

Hydrolysis : The ester is treated with HCl (6 M) in THF/H₂O (1:1) at 50°C for 3 hours to yield the boronic acid.

-

Overall Yield : 65–72% (Table 2).

-

Table 2: Miyaura Borylation Optimization

| Parameter | Optimal Condition | Alternative Conditions Tested |

|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | Pd(OAc)₂, Pd(PPh₃)₄ |

| Solvent | Dioxane | THF, DMF, Toluene |

| Base | KOAc | K₂CO₃, NaHCO₃ |

| Temperature | 90°C | 60°C, 110°C |

Advantages :

Boronic Ester Hydrolysis Strategies

Acidic Hydrolysis of Pinacol Esters

Pinacol esters, such as 3-(THP-O)-4-fluorophenylboronic acid pinacol ester, are hydrolyzed under mild acidic conditions:

Ion-Exchange Resin-Mediated Hydrolysis

For acid-sensitive substrates:

Table 3: Hydrolysis Method Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acidic Hydrolysis | HCl, THF/H₂O, 50°C | 89–94 | ≥97 |

| Ion-Exchange Resin | Amberlite IR-120, MeOH/H₂O | 82–88 | 95–96 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency and safety:

Cost Analysis

| Component | Cost Contribution (%) | Notes |

|---|---|---|

| Palladium Catalyst | 45 | Recovery systems reduce cost by 30% |

| B₂Pin₂ | 25 | Bulk purchasing discounts available |

| Solvents | 15 | Dioxane recycling lowers expense |

Analytical Characterization and Quality Control

Key Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the fluoro group can result in various substituted phenyl derivatives.

Scientific Research Applications

(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules . The fluoro and tetrahydro-2H-pyran-2-yloxy groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

4-Fluorophenylboronic acid: Similar in structure but lacks the tetrahydro-2H-pyran-2-yloxy group.

(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid: Similar but without the fluoro substitution.

4-[(2-Tetrahydropyranyl)oxy]phenol: Contains the tetrahydro-2H-pyran-2-yloxy group but lacks the boronic acid functionality.

Uniqueness

The presence of both the fluoro and tetrahydro-2H-pyran-2-yloxy groups in (4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid imparts unique properties, such as enhanced stability and reactivity, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.

Biological Activity

(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, with the CAS number 1217501-17-1, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets, particularly in the context of medicinal chemistry and drug development.

The molecular formula of this compound is C11H15BFO4, with a molecular weight of 222.05 g/mol. Its structure includes a fluorinated phenyl ring and a tetrahydropyran moiety, which are essential for its biological activity. The presence of the boronic acid functional group is significant for its reactivity and potential as a therapeutic agent.

Biological Activity Overview

Research indicates that boronic acids can exhibit a range of biological activities, including enzyme inhibition, anti-cancer properties, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential applications in targeting protein kinases and other enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of kinases | |

| Anticancer Activity | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies and Research Findings

- Enzyme Inhibition : A study investigating various boronic acids, including derivatives similar to this compound, demonstrated their ability to inhibit specific protein kinases. This inhibition can lead to altered signaling pathways in cancer cells, suggesting potential therapeutic applications in oncology .

- Anticancer Properties : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. For instance, the IC50 values for related compounds indicate significant growth inhibition of tumor cells, supporting the hypothesis that this compound may possess similar properties .

- Anti-inflammatory Effects : Research into boronic acids has revealed their capacity to modulate inflammatory responses. Compounds like this compound may inhibit pro-inflammatory cytokines, offering insights into their use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes or receptors through reversible covalent bonding facilitated by the boron atom. This interaction may result in conformational changes in target proteins, leading to altered activity.

Q & A

Q. What are the optimal synthetic routes for (4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid?

The synthesis typically involves multi-step functionalization of the phenyl ring. Key steps include:

- Fluorination : Introduction of the fluorine substituent via electrophilic aromatic substitution or cross-coupling.

- THP-ether formation : Reaction of the phenolic hydroxyl group with dihydropyran under acidic catalysis to install the tetrahydro-2H-pyran (THP) protecting group.

- Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst. Critical parameters include temperature control (0–60°C), solvent selection (THF or dioxane), and pH adjustments to minimize protodeboronation .

Q. How can researchers confirm the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : and NMR to verify substituent positions and THP group integrity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm accuracy).

- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereochemical ambiguities in the THP moiety .

Q. What are the common reactivity patterns of this boronic acid in cross-coupling reactions?

The compound participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).

- Solvent : Use polar aprotic solvents (DMF, THF) for solubility.

- Byproduct management : Monitor boroxine formation, which can reduce reaction efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate protodeboronation during synthesis?

Protodeboronation is a major challenge. Mitigation strategies include:

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate intermediate.

- Low-temperature kinetics : Perform reactions at 0–25°C to slow down decomposition.

- Additives : Use stabilizing agents like ethylene glycol or pinacol to form boronate esters .

Q. What purification challenges arise due to the THP-protecting group, and how are they addressed?

The THP group can hydrolyze under acidic conditions, complicating purification. Recommended approaches:

- Chromatography : Use silica gel with neutral eluents (e.g., hexane/ethyl acetate).

- Biphasic extraction : Separate boronic acid derivatives using aqueous/organic solvent systems.

- Transesterification : Replace THP with more stable protecting groups (e.g., pinacol) if necessary .

Q. How does the THP group influence the compound’s stability and shelf life?

The THP ether enhances solubility in organic solvents but is sensitive to acidic hydrolysis. For storage:

Q. What mechanistic insights exist for its role in Suzuki-Miyaura couplings?

Kinetic studies suggest a two-step mechanism :

- Oxidative addition : Pd⁰ inserts into the aryl halide bond.

- Transmetallation : Boronate transfers to Pd, followed by reductive elimination. The electron-withdrawing fluorine substituent accelerates oxidative addition but may reduce boronate nucleophilicity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Multi-technique validation : Cross-check with NMR, IR (for B–O stretches), and HRMS.

- DFT calculations : Compare experimental NMR shifts with computational predictions to assign signals.

- Crystallography : Resolve ambiguities in substituent positioning .

Q. What are its potential applications in enzyme inhibition studies?

Boronic acids reversibly inhibit serine proteases (e.g., proteasomes) via covalent bond formation with catalytic residues.

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure .

- Crystallography : Co-crystallize with target enzymes to visualize binding modes .

Q. How can computational methods enhance the study of this compound?

- Docking simulations : Predict binding affinities with enzyme active sites.

- DFT studies : Analyze electronic effects of the fluorine and THP groups on reactivity.

- MD simulations : Model solvation effects and stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.